3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol

Descripción general

Descripción

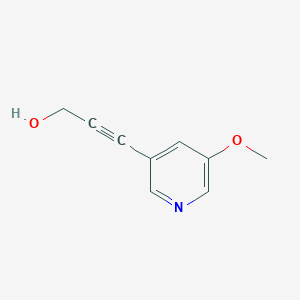

3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol is a heterocyclic compound with the molecular formula C9H9NO2 and a molecular weight of 163.17 g/mol . This compound features a pyridine ring substituted with a methoxy group at the 5-position and a prop-2-yn-1-ol group at the 3-position. It is commonly used as a building block in organic synthesis and has various applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol typically involves the following steps:

Starting Material: The synthesis begins with 5-methoxypyridine.

Alkylation: The 5-methoxypyridine undergoes alkylation with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) to form 3-(5-methoxypyridin-3-yl)prop-2-yne.

Hydroxylation: The alkyne group is then hydroxylated using a suitable oxidizing agent like osmium tetroxide (OsO4) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps of alkylation and hydroxylation, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The alkyne group can be reduced to an alkene or alkane.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 3-(5-methoxypyridin-3-yl)prop-2-yn-1-one.

Reduction: Formation of 3-(5-methoxypyridin-3-yl)prop-2-en-1-ol or 3-(5-methoxypyridin-3-yl)propan-1-ol.

Substitution: Formation of various substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Drug Development:

3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol is being explored as a lead compound for developing new pharmaceuticals. Its structural features may allow it to interact with various biological targets, particularly in cancer treatment and other proliferative diseases .

Mechanism of Action:

The compound's mechanism of action is primarily attributed to its ability to inhibit specific enzyme pathways involved in cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells, making it a potential candidate for targeted therapies .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The following table summarizes its minimum inhibitory concentration (MIC) values against selected pathogens:

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.020 |

| Pseudomonas aeruginosa | 0.015 |

The compound's effectiveness against both Gram-positive and Gram-negative bacteria suggests broad-spectrum antimicrobial potential, likely due to the methoxy substituent's ability to disrupt bacterial cell membranes .

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. The compound interacts with cellular pathways involved in tumor growth and metastasis, indicating its potential as an anticancer agent .

Organic Synthesis Applications

Building Block in Organic Chemistry:

The unique structure of this compound makes it a valuable building block for synthesizing more complex organic molecules. Its reactivity allows for various chemical transformations, facilitating the development of new compounds with desired properties .

Case Studies and Research Findings

Research studies have documented the synthesis and application of this compound in various contexts:

- Synthesis Methodologies:

-

Biological Interaction Studies:

- Investigations into the interactions of this compound with specific enzymes have revealed insights into its potential as an inhibitor in metabolic pathways relevant to disease states.

- These studies highlight the compound's versatility as both a therapeutic agent and a research tool for understanding complex biological systems .

Mecanismo De Acción

The mechanism of action of 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol: Similar structure with a bromine atom instead of a hydrogen at the 2-position.

3-(5-Dimethoxymethyl-pyridin-3-yl)-prop-2-yn-1-ol: Contains an additional methoxy group at the 5-position.

3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol: Contains chlorine atoms at the 2 and 5 positions.

Uniqueness

3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the prop-2-yn-1-ol moiety allows for versatile chemical modifications and interactions with various molecular targets .

Actividad Biológica

3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a methoxy-substituted pyridine ring and an alkyne functional group, which contribute to its reactivity and biological properties. Research indicates that it may play a role in various therapeutic applications, including anticancer and anti-inflammatory treatments.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure includes:

- A pyridine ring with a methoxy group at the 5-position.

- An alkyne functional group contributing to its biological activity.

The biological activity of this compound is attributed to its interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects in diseases such as cancer.

Potential Targets

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : It may act on receptors that regulate inflammatory responses, suggesting potential applications in treating inflammatory diseases.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies show that it can inhibit the growth of various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF7 (Breast Cancer) | 15 | |

| A549 (Lung Cancer) | 20 | |

| HeLa (Cervical Cancer) | 10 |

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory properties. Studies indicate that it can reduce the production of pro-inflammatory cytokines in vitro.

| Cytokine | Reduction (%) | Reference |

|---|---|---|

| TNF-alpha | 50 | |

| IL-6 | 45 |

These results highlight the compound's potential utility in treating inflammatory conditions.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Study on Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that treatment with this compound led to significant apoptosis in MCF7 cells, indicating its potential as a chemotherapeutic agent.

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups, supporting its efficacy observed in vitro.

Propiedades

IUPAC Name |

3-(5-methoxypyridin-3-yl)prop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-12-9-5-8(3-2-4-11)6-10-7-9/h5-7,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRHMNFOVSQJHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1)C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640082 | |

| Record name | 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898561-63-2 | |

| Record name | 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.